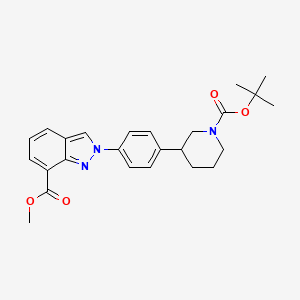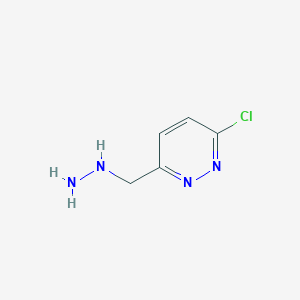
Rel-(1R,2S)-1-amino-2-ethylcyclopropane-1-carboxylic acid hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Rel-(1R,2S)-1-amino-2-ethylcyclopropane-1-carboxylic acid hydrochloride is a chiral cyclopropane derivative. This compound is notable for its unique structural features, which include a cyclopropane ring substituted with an amino group and an ethyl group. The hydrochloride salt form enhances its solubility and stability, making it useful in various chemical and biological applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Rel-(1R,2S)-1-amino-2-ethylcyclopropane-1-carboxylic acid hydrochloride typically involves the following steps:
Cyclopropanation: The initial step involves the formation of the cyclopropane ring. This can be achieved through the reaction of an alkene with a diazo compound in the presence of a metal catalyst such as rhodium or copper.
Amination: The introduction of the amino group can be accomplished via nucleophilic substitution reactions. For instance, the cyclopropane derivative can be treated with an amine under suitable conditions to replace a leaving group with an amino group.
Hydrochloride Formation: The final step involves converting the free amine into its hydrochloride salt by treating it with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of green solvents may be employed to enhance efficiency and sustainability.
化学反应分析
Types of Reactions
Rel-(1R,2S)-1-amino-2-ethylcyclopropane-1-carboxylic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group can yield nitroso or nitro compounds, while reduction of the carboxylic acid group can produce alcohols or aldehydes.
科学研究应用
Rel-(1R,2S)-1-amino-2-ethylcyclopropane-1-carboxylic acid hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in studies of enzyme mechanisms and protein-ligand interactions due to its unique structural features.
Industry: The compound can be used in the production of specialty chemicals and materials, leveraging its unique reactivity and stability.
作用机制
The mechanism by which Rel-(1R,2S)-1-amino-2-ethylcyclopropane-1-carboxylic acid hydrochloride exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The cyclopropane ring can strain and distort molecular structures, influencing binding interactions and reactivity. The amino and carboxylic acid groups can participate in hydrogen bonding and ionic interactions, further affecting the compound’s behavior.
相似化合物的比较
Rel-(1R,2S)-1-amino-2-ethylcyclopropane-1-carboxylic acid hydrochloride can be compared with other cyclopropane derivatives, such as:
1-amino-2-methylcyclopropane-1-carboxylic acid: This compound differs by having a methyl group instead of an ethyl group, which can affect its steric and electronic properties.
1-amino-2-phenylcyclopropane-1-carboxylic acid: The presence of a phenyl group introduces aromaticity, which can significantly alter the compound’s reactivity and interactions.
1-amino-2-hydroxycyclopropane-1-carboxylic acid: The hydroxyl group can participate in additional hydrogen bonding, influencing the compound’s solubility and reactivity.
This compound is unique due to its specific substitution pattern, which imparts distinct steric and electronic characteristics, making it valuable for various applications in research and industry.
属性
分子式 |
C6H12ClNO2 |
|---|---|
分子量 |
165.62 g/mol |
IUPAC 名称 |
(1R,2S)-1-amino-2-ethylcyclopropane-1-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C6H11NO2.ClH/c1-2-4-3-6(4,7)5(8)9;/h4H,2-3,7H2,1H3,(H,8,9);1H/t4-,6+;/m0./s1 |
InChI 键 |
GGIKHRPRPONWLF-SCBRTWSOSA-N |
手性 SMILES |
CC[C@H]1C[C@@]1(C(=O)O)N.Cl |
规范 SMILES |
CCC1CC1(C(=O)O)N.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![Ethyl octahydrocyclopenta[c]pyrrole-5-carboxylate](/img/structure/B12958268.png)

![2-Propenoic acid, 3-[4-[(1Z)-1,2-diphenyl-1-buten-1-yl]phenyl]-, methyl ester, (2E)-](/img/structure/B12958283.png)








